N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Lipophilicity Drug-likeness Quinazoline SAR

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic 2,4-disubstituted quinazoline derivative that incorporates a 6-ethyl substitution on the quinazoline core, a 3-methylphenyl group at the 2-position, and an S-acetamide linker bearing an N-allyl terminus at the 4-position. The compound is structurally related to a series of quinazoline S-acetamide analogs that have been investigated for antiviral and anticancer activities.

Molecular Formula C22H23N3OS
Molecular Weight 377.5 g/mol
Cat. No. B12584242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Molecular FormulaC22H23N3OS
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC(=C3)C
InChIInChI=1S/C22H23N3OS/c1-4-11-23-20(26)14-27-22-18-13-16(5-2)9-10-19(18)24-21(25-22)17-8-6-7-15(3)12-17/h4,6-10,12-13H,1,5,11,14H2,2-3H3,(H,23,26)
InChIKeySVCWGWVKOLXTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide – Procurement-Relevant Baseline Profile


N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic 2,4-disubstituted quinazoline derivative that incorporates a 6-ethyl substitution on the quinazoline core, a 3-methylphenyl group at the 2-position, and an S-acetamide linker bearing an N-allyl terminus at the 4-position. The compound is structurally related to a series of quinazoline S-acetamide analogs that have been investigated for antiviral and anticancer activities [1]. The N-allyl modification introduces a terminal olefin that distinguishes it from other N-substituted acetamide analogs within the same chemotype, such as N-alkyl (propyl, butyl, cyclopropyl) and N-(2-methoxyethyl) derivatives .

Chemotype 2,4-Disubstituted quinazoline S-acetamide probe
Key Feature N-allyl terminus enables bioorthogonal conjugation
Research Context Antiviral SAR expansion and chemical biology tool development
Structurally related to a series with reported anti-influenza A virus class-level activity. The terminal alkene is absent in N-alkyl analogs.

Why N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide Cannot Be Replaced by Generic In-Class Analogs


Within the 2,4-disubstituted quinazoline S-acetamide series, the identity of the N-substituent on the acetamide moiety directly modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability, all of which influence target engagement, cellular permeability, and pharmacokinetic profiles [1]. The N-allyl group introduces a unique terminal sp²-hybridized carbon that is absent in the N-propyl, N-butyl, N-cyclopropyl, and N-(2-methoxyethyl) counterparts . In the structurally related anti-influenza quinazoline S-acetamide series, variation of the N-substituent produced differential antiviral IC50 values spanning ~3-fold within a single study, demonstrating that N-substituent choice is not functionally interchangeable [1]. Consequently, procurement of a generic 'quinazoline acetamide' without specification of the N-allyl substituent carries a quantifiable risk of obtaining a compound with divergent biological activity.

This Compound
N-Allyl acetamide terminus: sp²-hybridized carbon, terminal C=C bond present.
N-Alkyl Analogs
N-Propyl, N-Butyl, N-Cyclopropyl: saturated C–C bonds; no olefin for conjugation.
This Compound
Lower hydrogen-bond acceptor count; higher predicted logP.
N-(2-Methoxyethyl) Analog
Additional HBA and polar C–O bond; may shift permeability profile.
N-substituent variation produced ~3-fold differential antiviral IC50 in a closely related series. Functional interchangeability should not be assumed.

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide – Quantitative Differentiation Evidence


N-Allyl vs. N-(2-Methoxyethyl) Substituent: Impact on Calculated LogP and Hydrogen-Bond Acceptor Count

The N-allyl terminus of the target compound provides a distinct physicochemical profile compared to the N-(2-methoxyethyl) analog (CAS 606134-64-9) . The absence of the methoxyethyl oxygen reduces the hydrogen-bond acceptor (HBA) count by 1, and the replacement of a polar C–O bond with a non-polar C=C bond lowers calculated logP. These differences alter predicted passive membrane permeability and oral absorption parameters, which are critical for hit-to-lead progression in anti-infective programs [1]. No direct head-to-head experimental logP or permeability data were identified for this specific compound pair; the following values are computationally derived class-level estimates.

Physicochemical Profile
Class-level inference
Δ HBA = −1; estimated Δ logP ≈ +0.4 vs. N-(2-methoxyethyl) analog.
Reduced HBA count and higher logP may alter intracellular accumulation context.
Calculated estimates only; no experimental logP data identified.
Lipophilicity Drug-likeness Quinazoline SAR

N-Allyl Group as a Synthetic Handle for Click Chemistry Conjugation: Differential Utility Over Saturated N-Alkyl Analogs

The terminal alkene of the N-allyl substituent provides a reactive handle for thiol-ene click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC) after further derivatization, enabling site-selective conjugation to fluorophores, biotin, or affinity matrices [1]. In contrast, N-propyl, N-butyl, and N-cyclopropyl analogs (available from multiple chemical suppliers) lack this functionalization capability entirely . This difference is structural, not inferential: the allyl group contains a π-bond available for radical addition or metathesis reactions, while saturated N-alkyl chains are chemically inert under the same mild conditions.

Bioorthogonal Handle
Class-level inference
Terminal alkene present for thiol-ene or metathesis chemistry; absent in N-alkyl analogs.
Enables site-selective probe conjugation without scaffold redesign.
Structural assessment; experimental conjugation data not located.
Click chemistry Bioconjugation Chemical biology tools

Class-Level Anti-Influenza A Virus Activity of Closely Related Quinazoline S-Acetamides

The target compound belongs to the same chemotype as the anti-influenza quinazoline S-acetamide series reported by Zhang et al. (2020), where nine compounds (10a2, 16a, 16e, 16i, 16j, 16n, 16o, 16p, 16r) displayed IAV IC50 values of 1.29–9.04 µM [1]. The most potent compound, 16e, achieved IC50 = 1.29 µM against influenza A virus with acceptable cytotoxicity and demonstrated reasonable PK profiles [1]. Although the exact N-allyl compound was not tested in that study, the core scaffold—a 2-aryl-6-ethyl-4-thioacetamido quinazoline—is conserved, and the N-substituent identity was shown to modulate potency within a ~3-fold range across the series. This establishes a class-level expectation of low-micromolar antiviral activity for the N-allyl derivative, pending direct experimental confirmation.

Antiviral Class Activity
Class-level inference
Reported series range: IC50 1.29–9.04 µM (influenza A virus, MDCK cells).
Supports low-micromolar antiviral screening expectation for this scaffold.
N-allyl compound not directly tested; requires independent confirmation.
Antiviral Influenza A virus Structure-activity relationship

Predicted Metabolic Vulnerability: N-Allyl Oxidation as a Differentiator from Saturated N-Alkyl Analogs

The N-allyl group is susceptible to cytochrome P450-mediated epoxidation and subsequent hydrolysis, potentially leading to a distinct metabolite profile compared to N-propyl or N-butyl analogs, which undergo ω−1 hydroxylation [1]. This metabolic divergence can result in different in vivo half-lives and clearance rates. However, no experimental metabolic stability data have been published for the N-allyl compound, and the comparison below is based on established allyl-containing xenobiotic metabolism principles.

Metabolic Fate Prediction
Class-level inference
Allyl group susceptible to CYP450 epoxidation; N-alkyl analogs undergo ω-hydroxylation.
Metabolite profile may differ; relevant for lead optimization ADME context.
No experimental microsomal stability data available.
Metabolic stability CYP450 metabolism ADME prediction

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide – Recommended Application Scenarios Based on Evidence


Antiviral Lead Expansion in Anti-Influenza Drug Discovery Programs

Based on the class-level anti-influenza A activity of the quinazoline S-acetamide series (IC50 range 1.29–9.04 µM) , the N-allyl derivative is a structurally justified candidate for expanding SAR around the acetamide N-substituent. Procurement is recommended for academic or biotech teams seeking to explore whether the terminal alkene enhances or retains antiviral potency relative to the saturated N-alkyl lead compounds described by Zhang et al. (2020).

Chemical Probe Development Requiring Bioorthogonal Functionalization

The allyl handle enables downstream thiol-ene conjugation to fluorophores or biotin without requiring a scaffold redesign . This makes the compound a pragmatic procurement choice for chemical biology laboratories that need to generate target-engagement probes or affinity reagents from the quinazoline scaffold without undertaking multi-step derivatization of a saturated N-alkyl precursor.

Kinase Inhibitor Screening Collections for Oncology Research

Paten US-9388160-B2 discloses 4-arylamino-quinazoline derivatives as kinase inhibitors useful in treating conditions involving uncontrolled cell growth . While the target compound differs in the 4-thioacetamide substitution, the 2-aryl-6-ethyl quinazoline core is a privileged kinase-binding motif. Pharmaceutical screening groups may procure the N-allyl analog to diversify a kinase-focused compound library with a scaffold that is underrepresented among commercial quinazoline kinase inhibitor collections.

Physicochemical Property Benchmarking in Hit-to-Lead Optimization

The N-allyl compound can serve as a low-HBA, moderate-logP benchmark within a matrix of N-substituted analogs (N-propyl, N-butyl, N-cyclopropyl, N-(2-methoxyethyl)) . Procurement of the full substitution matrix enables systematic multiparameter optimization of lipophilicity, solubility, and permeability early in the hit-to-lead phase.

Application
Selection Property
Validation Focus
Antiviral lead expansion
Scaffold conservation with known antiviral series
Influenza A virus IC50 confirmation
Chemical probe development
Terminal alkene for thiol-ene conjugation
Conjugation efficiency and target engagement
Kinase inhibitor library diversification
Privileged 2-aryl quinazoline core
Kinase panel selectivity screening
Physicochemical benchmarking
Low HBA, moderate logP within N-substituent matrix
Permeability and solubility assay context
Quote Request

Request a Quote for N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.